molecular formula C11H21NO4 B8015080 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid

Cat. No. B8015080
M. Wt: 231.29 g/mol
InChI Key: KYNLCVANIZMWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid is a chemical compound with the CAS Number: 124073-08-1 . It has a molecular weight of 231.29 . The IUPAC name for this compound is 5-[(tert-butoxycarbonyl)(methyl)amino]pentanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO4/c1-11(2,3)16-10(15)12(4)8-6-5-7-9(13)14/h5-8H2,1-4H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid are not available, compounds with the Boc group are typically involved in peptide synthesis . The Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 172-174°C .

Scientific Research Applications

  • The compound has been used as a precursor in the synthesis of trans-4-methylproline, a significant derivative in organic synthesis (Nevalainen & Koskinen, 2001).

  • It plays a role in the study of reactions between alpha-dicarbonyl compounds and amino acids, contributing to the understanding of complex biochemical processes (Klöpfer, Spanneberg, & Glomb, 2011).

  • This compound has been used in the development of HIV-protease assays, demonstrating its application in virology and pharmaceutical research (Badalassi, Nguyen, Crotti, & Reymond, 2002).

  • Its derivatives have been synthesized for potential use in the study and treatment of neurological conditions and metabolic disorders (Matarrese et al., 1997).

  • The compound is involved in the synthesis of non-natural alpha-amino acids, which have applications in the development of new pharmaceutical compounds (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

  • It has been used in the synthesis of angiotensinogen transition-state analogues, contributing to the development of renin inhibitors for hypertension treatment (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12(4)8-6-5-7-9(13)14/h5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNLCVANIZMWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-(N-t-butoxycarbonyl-N-methylamino)valerate (557 mg) in methanol (6 ml) and 1 N sodium hydroxide solution (3.41 ml) was stirred at ambient temperature for 1 hour. The solution was concentrated in vacuo, and the residue was poured into water (20 ml) and diethyl ether (20 ml). The aqueous layer was separated and acidified with 1 N hydrochloric acid, and extracted with ethyl acetate (20 ml×3). The extract was collected and washed with water (40 ml×2) and brine (40 ml) successively, and dried over magnesium sulfate. Evaporation of the solvent gave 5-(N-t-butoxycarbonyl-N-methylamino)valeric acid (470 mg) as an oil.
Name
methyl 5-(N-t-butoxycarbonyl-N-methylamino)valerate
Quantity
557 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.41 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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